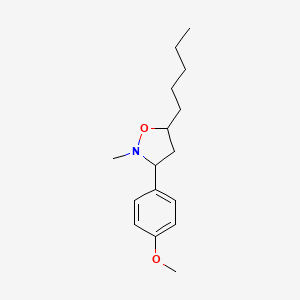

3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine

Description

3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is an isoxazolidine derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The substituents include:

- 3-position: A 4-methoxyphenyl group, providing electron-donating methoxy substitution.

- 2-position: A methyl group, contributing steric bulk.

Its design aligns with strategies to optimize pharmacokinetic properties through balanced hydrophobicity and electronic effects .

Properties

CAS No. |

88330-55-6 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-5-pentyl-1,2-oxazolidine |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-15-12-16(17(2)19-15)13-8-10-14(18-3)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3 |

InChI Key |

IWTYZUAVPTYMAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine typically involves the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared by the condensation of an aldehyde with a hydroxylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as Lewis acids may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Boron tribromide in dichloromethane.

Major Products:

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced isoxazolidine derivatives.

Substitution: Various substituted isoxazolidines depending on the reagent used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role as an enzyme inhibitor .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being studied for its potential anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. It is also utilized in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence primarily discusses chalcone derivatives (α,β-unsaturated ketones) rather than isoxazolidines.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy): In chalcones, methoxy at para positions reduces potency (e.g., 2h vs. 2j ). This trend may extend to isoxazolidines, where methoxy could diminish electrophilic interactions critical for target binding. Halogenation: Bromo/fluoro substitutions in chalcones enhance activity (e.g., 2j, IC50 = 4.7 μM ). Lipophilic Chains: The pentyl group in the target compound could improve membrane permeability compared to shorter chains or polar groups.

Core Structure Differences: Chalcones rely on α,β-unsaturated ketones for conjugation-driven reactivity.

Biological Activity Gaps: No direct data exist for the target compound’s activity. Chalcone-derived SAR cannot be directly extrapolated but highlights substituent prioritization (e.g., electronegative > methoxy).

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-5-pentylisoxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 88330-55-6

- Molecular Formula : C15H21N3O2

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and immune response.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in animal models. This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Research :

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its utility in managing inflammatory conditions .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 88330-55-6 |

| Molecular Formula | C15H21N3O2 |

| Molecular Weight | 273.35 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in MCF-7 cells |

| Anti-inflammatory Effects | Reduces TNF-α and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.